molecular formula C23H15Br3N2O5 B11553752 2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate

2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate

Cat. No.: B11553752
M. Wt: 639.1 g/mol
InChI Key: LGFOZWWEIMPPMK-LUOAPIJWSA-N
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Description

2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate is a complex organic compound that features multiple bromine atoms and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate typically involves multiple steps:

    Formation of the Benzodioxin Moiety: The 2,3-dihydro-1,4-benzodioxin ring can be synthesized through the cyclization of catechol with ethylene glycol under acidic conditions.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the benzodioxin carbonyl compound with hydrazine hydrate under reflux conditions.

    Esterification: The final step involves the esterification of the hydrazone intermediate with 3-bromobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the hydrazone linkage can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms on the aromatic rings can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Amines, thiols, organometallic reagents

Major Products

    Oxidation: Formation of quinones or carboxylic acids

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions due to its unique structure.

Biology

    Medicinal Chemistry:

    Biological Probes: Used as a probe to study biological pathways and interactions.

Medicine

    Pharmaceuticals: Potential use in the development of new therapeutic agents for various diseases.

Industry

    Materials Science: Applications in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of multiple bromine atoms and the benzodioxin moiety may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate
  • 2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate

Uniqueness

The unique combination of bromine atoms and the benzodioxin moiety in 2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate distinguishes it from other similar compounds. This structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H15Br3N2O5

Molecular Weight

639.1 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-(2,3-dihydro-1,4-benzodioxine-3-carbonylhydrazinylidene)methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C23H15Br3N2O5/c24-15-5-3-4-13(8-15)23(30)33-21-14(9-16(25)10-17(21)26)11-27-28-22(29)20-12-31-18-6-1-2-7-19(18)32-20/h1-11,20H,12H2,(H,28,29)/b27-11+

InChI Key

LGFOZWWEIMPPMK-LUOAPIJWSA-N

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC(=CC=C4)Br

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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